molecular formula C9H7NOS B190204 1-(Thieno[2,3-b]pyridin-5-yl)ethanone CAS No. 18354-57-9

1-(Thieno[2,3-b]pyridin-5-yl)ethanone

Cat. No.: B190204
CAS No.: 18354-57-9
M. Wt: 177.22 g/mol
InChI Key: JWWSKIJONLURKI-UHFFFAOYSA-N
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Description

1-(Thieno[2,3-b]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone typically involves the reaction of thieno[2,3-b]pyridine derivatives with appropriate reagents. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various electrophiles under basic conditions . Another approach includes the use of 3-cyanopyridine-2-thiolate as a key intermediate . These reactions often require specific conditions such as refluxing in ethanol or the presence of a base like sodium acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Thieno[2,3-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

1-(Thieno[2,3-b]pyridin-5-yl)ethanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thieno[2,3-b]pyridin-5-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of specific kinases involved in cell proliferation. The compound’s antiviral activity is linked to its ability to interfere with viral replication processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-(Thieno[2,3-b]pyridin-5-yl)ethanone can be compared with other thienopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-thieno[2,3-b]pyridin-5-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-12-9(7)10-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWSKIJONLURKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500274
Record name 1-(Thieno[2,3-b]pyridin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18354-57-9
Record name 1-Thieno[2,3-b]pyridin-5-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18354-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Thieno[2,3-b]pyridin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a vigorously stirred mixture of 2-nitrothiophene (Aldrich, 12.9 g, 0.1 mol) in concentrated HCl (Aldrich, 36.5%, 195 mL) was carefully added tin (Aldrich, 100 mesh, 25 g, 0.21 mol) at 20-30° C. After most of tin metal had been dissolved, EtOH (Aldrich, 70 mL) and ZnCl2 (Aldrich, 6.0 g, 0.044 mol) were added and the mixture was then heated to 75° C. for 1 h. The brown solution was cooled down to ambient temperature and 4,4-dimethoxybutan-2-one (Aldrich, 39.6 g, 0.3 mol) in EtOH (50 mL) was added. The reaction mixture was stirred at 70° C. for 10 h. The cooled brown reaction mixture was poured into NaOH aqueous solution (50%. 160 mL) and extrated with EtOAc (3×500 mL). The combined extracts were washed with brine (2×50 mL) and concentrated. The residue was purified with chromatography (SiO2, EtOAc/hexane, v. 20/80, Rf=0.30) to give the title compound (4.20 g, yield, 23%). 1H NMR (300 MHz, CDCl3) δ ppm 2.72 (s, 3 H), 7.38 (d, J=6.10 Hz, 1 H), 7.64 (d, J=6.10 Hz, 1 H), 8.63 (d, J=2.03 Hz, 1 H), 9.14 (d, J=2.03 Hz, 1 H); MS (DCI/NH3) M/z 178 (M+1)+, 195 (M+NH4).
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Name
Quantity
195 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39.6 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Name
Quantity
160 mL
Type
reactant
Reaction Step Six
Name
Quantity
70 mL
Type
reactant
Reaction Step Seven
Name
Quantity
6 g
Type
catalyst
Reaction Step Seven
Yield
23%

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